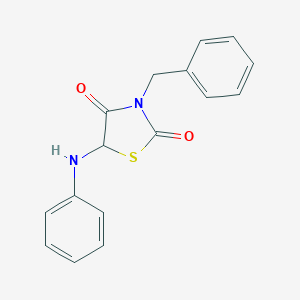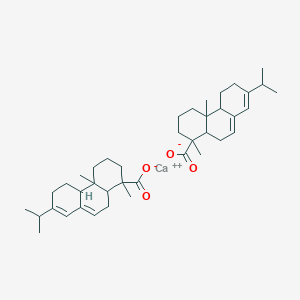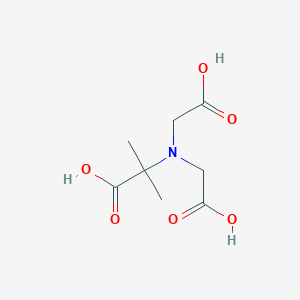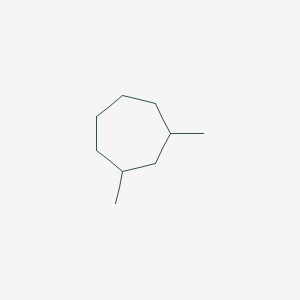
Copper sorbate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper sorbate is a chemical compound that is commonly used in scientific research for its antimicrobial properties. It is a combination of copper and sorbic acid, and it is often used as a preservative in food and beverages. Copper sorbate is also used in the pharmaceutical industry for its potential therapeutic properties. In
科学研究应用
Copper sorbate has various scientific research applications due to its antimicrobial properties. It has been used in the food industry as a preservative to prevent the growth of bacteria and fungi. In the pharmaceutical industry, copper sorbate has been evaluated for its potential therapeutic properties, such as its ability to inhibit the growth of cancer cells. Copper sorbate has also been used in the development of antimicrobial coatings for medical devices and implants.
作用机制
The mechanism of action of copper sorbate is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. Copper ions can bind to the cell membrane, causing structural damage and ultimately leading to cell death. Copper sorbate has also been shown to generate reactive oxygen species, which can cause oxidative damage to microorganisms.
Biochemical and Physiological Effects
Copper sorbate has been shown to have minimal toxicity in humans and animals. However, it can cause irritation to the skin and eyes if it comes into contact with them. Ingestion of large amounts of copper sorbate can lead to gastrointestinal distress, such as nausea and vomiting. Copper sorbate has also been shown to have potential antioxidant properties, which could have beneficial effects on human health.
实验室实验的优点和局限性
One of the main advantages of using copper sorbate in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. Copper sorbate is also relatively inexpensive and easy to obtain. However, one of the limitations of using copper sorbate in lab experiments is its potential toxicity to cells. It is important to carefully control the concentration of copper sorbate to avoid cell damage.
未来方向
There are several future directions for research on copper sorbate. One area of research could be to further investigate its potential therapeutic properties, particularly in the treatment of cancer. Another area of research could be to explore the use of copper sorbate in the development of novel antimicrobial coatings for medical devices and implants. Additionally, research could be done to optimize the synthesis method of copper sorbate to improve its efficiency and scalability.
合成方法
Copper sorbate can be synthesized through the reaction of copper sulfate and sorbic acid. The reaction takes place in an aqueous solution, and the resulting product is a greenish-blue powder. The synthesis method of copper sorbate is relatively simple and can be easily scaled up for industrial applications.
属性
CAS 编号 |
13991-87-2 |
|---|---|
分子式 |
C12H14CuO4 |
分子量 |
285.78 g/mol |
IUPAC 名称 |
copper;(2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/2C6H8O2.Cu/c2*1-2-3-4-5-6(7)8;/h2*2-5H,1H3,(H,7,8);/q;;+2/p-2/b2*3-2+,5-4+; |
InChI 键 |
VGWUQCWVUNUPMX-RJNTXXOISA-L |
手性 SMILES |
C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].[Cu+2] |
SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Cu+2] |
规范 SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Cu+2] |
同义词 |
copper (2E,4E)-hexa-2,4-dienoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)

![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)

![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)



![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)
![2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B228581.png)


